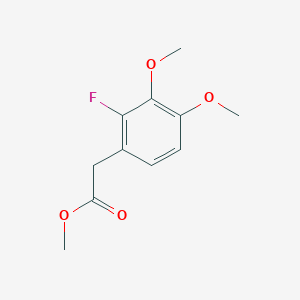
Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate is a complex chemical compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their unique physicochemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common methods include nucleophilic substitution reactions, where haloalkanes react with amines to form quaternary ammonium salts .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halocarbons, alkyl halides, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonyl derivatives, while substitution reactions can yield a variety of quaternary ammonium salts .
科学的研究の応用
Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Medicine: It is explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: The compound is used in the production of surfactants, herbicides, and other industrial chemicals.
作用機序
The mechanism of action of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate involves its interaction with cellular membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on bacterial cell membranes, leading to membrane disruption and cell death. Additionally, it can interfere with various metabolic pathways and enzyme functions .
類似化合物との比較
Similar Compounds
Similar compounds include other quaternary ammonium compounds, such as:
Tetraethylammonium: Known for its use as a phase-transfer catalyst.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
What sets ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate apart is its unique combination of fluorinated groups and sulfonamide functionality, which enhances its chemical stability and antimicrobial efficacy .
特性
CAS番号 |
4089-61-6 |
|---|---|
分子式 |
C8H6F14N2O6S |
分子量 |
524.19 g/mol |
IUPAC名 |
azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-sulfamoylethoxy)propoxy]propanoate |
InChI |
InChI=1S/C8H3F14NO6S.H3N/c9-2(1(24)25,4(11,12)13)28-6(17,18)3(10,5(14,15)16)29-7(19,20)8(21,22)30(23,26)27;/h(H,24,25)(H2,23,26,27);1H3 |
InChIキー |
YXDMXTCECAQLHS-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)N)(F)F)F)(F)F)F)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)



![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)



![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
